molecular formula C21H21NO4S2 B12163117 N,N-dibenzyl-4-methanesulfonylbenzene-1-sulfonamide

N,N-dibenzyl-4-methanesulfonylbenzene-1-sulfonamide

Cat. No.: B12163117
M. Wt: 415.5 g/mol
InChI Key: XSCGICISTLEKJW-UHFFFAOYSA-N
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Description

N,N-dibenzyl-4-methanesulfonylbenzene-1-sulfonamide is an organosulfur compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of sulfur-nitrogen bonds, which contribute to its unique chemical properties and reactivity .

Chemical Reactions Analysis

N,N-dibenzyl-4-methanesulfonylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N,N-dibenzyl-4-methanesulfonylbenzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-methanesulfonylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N,N-dibenzyl-4-methanesulfonylbenzene-1-sulfonamide can be compared with other sulfonamides such as N,N-dibenzyl-4-methyl-benzene-sulfonamide. While both compounds share similar structural features, this compound is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. Similar compounds include sulfenamides and sulfinamides, which also contain sulfur-nitrogen bonds and have applications in pharmaceuticals and other industries .

Properties

Molecular Formula

C21H21NO4S2

Molecular Weight

415.5 g/mol

IUPAC Name

N,N-dibenzyl-4-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C21H21NO4S2/c1-27(23,24)20-12-14-21(15-13-20)28(25,26)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3

InChI Key

XSCGICISTLEKJW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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